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Introduction

The P2X4 receptor, an ATP-gated cation channel, is a critical component of purinergic
signaling, which plays a pivotal role in modulating immune responses.[1][2] Extracellular ATP,
often released during cellular stress, damage, or activation, acts as a danger signal that, by
activating P2X receptors on immune cells, can trigger a cascade of events including cell
migration, cytokine release, and phagocytosis.[2] Among the P2X family, the P2X4 receptor is
distinguished by its widespread expression across various immune cell lineages and its unique
subcellular localization, predominantly within lysosomal compartments in resting cells.[1][3]
This technical guide provides an in-depth overview of P2X4 receptor expression in immune
cells, associated signaling pathways, and detailed experimental protocols for its study, aimed at
researchers, scientists, and drug development professionals.

P2X4 Receptor Expression in Immune Cells

The P2X4 receptor is expressed on a wide array of immune cells, with its expression level and
subcellular localization often changing upon cell activation. This differential expression is critical
to the cell-specific functions of the receptor.

Myeloid Cells

Myeloid cells, including macrophages, microglia, dendritic cells, neutrophils, eosinophils, and
mast cells, are key players in both innate and adaptive immunity, and many of these express
the P2X4 receptor.
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e Macrophages and Microglia: P2X4 receptors are well-documented in macrophages and their
central nervous system counterparts, microglia. In these cells, P2X4 is implicated in
neuroinflammatory responses and chronic pain. Upon activation, such as with
lipopolysaccharide (LPS), microglia can upregulate P2X4 receptor expression.

» Dendritic Cells (DCs): Dendritic cells express P2X4 receptors, which are involved in the
regulation of cytokine release, particularly in synergy with the P2X7 receptor.

o Neutrophils: The role of P2X4 receptors in neutrophils is an emerging area of research, with
studies suggesting their involvement in neutrophil chemoattraction.

» Eosinophils, Basophils, and Mast Cells: Eosinophils exhibit the highest surface expression of
P2X4 among peripheral blood leukocytes. Mast cells also express P2X4 receptors, where
their activation can enhance degranulation in response to other stimuli.

Lymphoid Cells

Lymphoid cells, including T and B lymphocytes, also express P2X4 receptors, which contribute
to their activation and function.

o T Lymphocytes: P2X4 receptors are involved in T cell activation, with evidence suggesting
their role in calcium signaling and cytokine production.

» B Lymphocytes: While P2X4 expression is detected on B cells, its functional role in this cell
type is less well-characterized compared to other immune cells.

Quantitative Data on P2X4 Receptor Expression

Summarizing the quantitative expression of the P2X4 receptor across different immune cells is
crucial for understanding its potential physiological impact. The following tables provide a
synopsis of available quantitative data.

Table 1: Relative P2X4 Protein Expression on Human
Peripheral Blood Leukocytes
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Relative P2X4 Surface
Immune Cell Type . Data Source
Expression Level

Eosinophils High Flow Cytometry
Neutrophils Intermediate Flow Cytometry
Monocytes Intermediate Flow Cytometry
Basophils Low Flow Cytometry
B Cells Low Flow Cytometry
T Cells Near Absent Flow Cytometry

Data is based on a qualitative ranking from flow cytometry studies.

Table 2: P2X4 mRNA and Protein Expression Changes
Upon Immune Cell Activation

Fold Fold
Immune .
Stimulus Change Change Method Reference
Cell Type .
(mRNA) (Protein)
_ _ ~3.5-fold
Microglia o 2.4-fold ) gPCR,
Activation ) increase (cell )
(C8-B4 cells) increase Protein Assay
surface)
Nur77 MFI
TCR reduced from  Flow
CD8+ T cells ) ) - ]
stimulation 893 to 684 in Cytometry
P2rx4-/-

P2X4 Receptor Signaling Pathways in Immune Cells

Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective
cation channel, resulting in an influx of Na* and Ca2*. This initial event triggers diverse
downstream signaling cascades that are cell-type specific.

Macrophagel/Microglia Signaling
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In macrophages and microglia, P2X4 receptor activation is strongly linked to pro-inflammatory
responses and neuropathic pain. The signaling cascade often involves:

ATP Binding and Channel Opening: Extracellular ATP binds to the P2X4 receptor.

Cation Influx: Influx of Ca2* and Na* into the cell.

Downstream Signaling: Activation of intracellular signaling pathways, such as p38 MAPK.

Effector Functions: Release of inflammatory mediators like prostaglandin Ez (PGEz) and
brain-derived neurotrophic factor (BDNF).

Extracellular Plasma Membrane Intracellular

ATP >4 P2X4 Receptor > Ca2* Influx p38 MAPK BDNF, PGE:2 Release

Click to download full resolution via product page

P2X4 signaling in macrophages/microglia.

T Cell Signaling

In T lymphocytes, P2X4 receptor signaling is implicated in the amplification of T cell receptor
(TCR) signaling and subsequent activation.

» Basal Activity and TCR Stimulation: Basal ATP release maintains a low level of P2X4 activity.
Upon TCR stimulation, ATP release is increased.

e P2X4 and P2X7 Co-activation: Both P2X4 and the less sensitive P2X7 receptor are
activated, leading to Caz* influx.

e Ca?* Microdomains: Formation of Ca2* microdomains near the plasma membrane.

o Downstream Activation: This initial Ca2* signal contributes to global Ca?* responses and the
activation of transcription factors like NFAT, leading to cytokine production (e.g., IFN-y) and
proliferation.
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P2X4 signaling in T cells.

Mast Cell Signaling

In mast cells, P2X4 receptor activation alone does not typically induce degranulation but can
synergize with other signals to enhance this process.

e ATP and Co-stimulus: Extracellular ATP activates P2X4 receptors, while a co-stimulus (e.qg.,
prostaglandins via EP3 receptors) activates a G-protein coupled receptor.

o Parallel Signaling: P2X4 activation leads to Ca2* influx, while the GPCR activates pathways
such as PI3K.

o Synergistic Degranulation: The convergence of these two pathways leads to a synergistic
enhancement of mast cell degranulation.
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P2X4 signaling in mast cells.

Experimental Protocols

Accurate and reproducible methods are essential for studying P2X4 receptor expression and
function. This section provides detailed protocols for key experimental techniques.

Quantitative Real-Time PCR (qPCR) for P2X4 mRNA
Expression

This protocol outlines the steps for quantifying P2X4 mRNA levels in isolated immune cells.
1. RNA Isolation:

 [solate total RNA from purified immune cell populations (e.g., macrophages, T cells) using a
commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the
manufacturer's instructions.

o Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:

o Synthesize first-strand cDNA from 1 ug of total RNA using a reverse transcription kit (e.g.,
High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the
manufacturer's protocol.
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. JPCR Reaction:

Prepare the qPCR reaction mixture using a SYBR Green-based master mix (e.g., PowerUp
SYBR Green Master Mix, Applied Biosystems).

A typical 20 pL reaction includes: 10 pL of 2x SYBR Green master mix, 1 pL of forward
primer (10 puM), 1 pL of reverse primer (10 pM), 2 pL of cDNA template, and 6 pL of
nuclease-free water.

Human P2RX4 Primers:
o Forward: 5'-GTGGCGGATTATGTGATACCAGC-3'
o Reverse: 5'-CACACAGTGGTCGCATCTGGAA-3'
Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
. JPCR Cycling Conditions:
Perform the qPCR on a real-time PCR system with the following cycling conditions:
o Initial denaturation: 95°C for 10 minutes.
o 40 cycles of:
» Denaturation: 95°C for 15 seconds.
» Annealing/Extension: 60°C for 1 minute.
o Melt curve analysis to ensure product specificity.
. Data Analysis:

Calculate the relative expression of P2X4 mRNA using the 2-AACt method.
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Workflow for gPCR analysis of P2X4 mRNA.

Western Blotting for P2X4 Protein Expression

This protocol details the detection and semi-quantification of P2X4 protein in immune cell
lysates.

1. Protein Extraction:

* Lyse isolated immune cells in RIPA buffer supplemented with protease and phosphatase
inhibitors.
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Quantify protein concentration using a BCA assay.

. SDS-PAGE:

Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer.

Separate proteins on a 10% SDS-polyacrylamide gel.

. Protein Transfer:

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer
system.

. Immunaoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against P2X4 (e.g., rabbit anti-P2X4)
overnight at 4°C.

Wash the membrane three times with TBST.
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

. Detection:

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image
the blot.

Use a loading control (e.g., B-actin, GAPDH) for normalization.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Protein Extraction
from Immune Cells

SDS-PAGE
Grotein Transfer to PVDF)
Blocking

Primary Antibody Incubation
(anti-P2X4)

!

Secondary Antibody Incubation
(HRP-conjugated)

ECL Detection

P2X4 Protein Band

Click to download full resolution via product page

Workflow for Western blot analysis of P2X4.

Flow Cytometry for P2X4 Surface Expression
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This protocol describes the analysis of P2X4 expression on the surface of immune cells.

1. Cell Preparation:

« |solate peripheral blood mononuclear cells (PBMCs) or other immune cell populations of
interest.

o Adjust cell concentration to 1 x 107 cells/mL in flow cytometry staining buffer.

2. Fc Receptor Blocking:

e Block Fc receptors to prevent non-specific antibody binding by incubating cells with an Fc
blocking reagent for 10 minutes.

3. Surface Staining:

 Stain cells with a fluorochrome-conjugated anti-P2X4 antibody (e.g., PE-conjugated anti-
human P2X4) and antibodies against other cell surface markers to identify specific immune
cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).

¢ Incubate for 30 minutes at 4°C in the dark.

4. Washing:

o Wash the cells twice with flow cytometry staining buffer.

5. Data Acquisition and Analysis:

e Acquire data on a flow cytometer.

e Analyze the data using appropriate software to determine the percentage of P2X4-positive
cells and the mean fluorescence intensity (MFI) within each immune cell population.
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Workflow for flow cytometry analysis of P2X4.

Immunohistochemistry (IHC) for P2X4 in Tissues

This protocol is for the localization of P2X4-expressing immune cells within tissue sections.

1. Tissue Preparation:
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» Fix fresh tissue in 4% paraformaldehyde and embed in paraffin.
e Cut 5 um sections and mount on slides.
2. Deparaffinization and Rehydration:

o Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to
water.

3. Antigen Retrieval:

o Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
4. Staining:

» Block endogenous peroxidase activity with 3% H20:.

e Block non-specific binding with normal serum.

 Incubate with a primary antibody against P2X4 overnight at 4°C.

¢ Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
o Develop the signal with a chromogen such as DAB.

o Counterstain with hematoxylin.

5. Imaging:

o Dehydrate, clear, and mount the slides.

e Image using a bright-field microscope.

Conclusion

The P2X4 receptor is a multifaceted purinergic receptor with diverse and significant roles in the
function of the immune system. Its expression across a wide range of immune cells and its
dynamic regulation upon activation underscore its importance in both physiological and
pathological immune responses. This technical guide provides a comprehensive resource for
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researchers, summarizing the current knowledge of P2X4 expression and signaling in immune
cells and offering detailed protocols for its investigation. A deeper understanding of the P2X4
receptor in the immune context holds promise for the development of novel therapeutic
strategies for a variety of inflammatory and autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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